![molecular formula C11H15BrO3 B13453627 Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-bromoacetyl)bicyclo[221]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a bromoacetyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the bromoacetyl group: This step involves the bromination of the acetyl group using bromine or a brominating agent such as N-bromosuccinimide.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.
Reduction reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development and the synthesis of bioactive molecules.
Material science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2-chloroacetyl)bicyclo[2.2.1]heptane-1-carboxylate
- Methyl 4-(2-iodoacetyl)bicyclo[2.2.1]heptane-1-carboxylate
- Methyl 4-(2-fluoroacetyl)bicyclo[2.2.1]heptane-1-carboxylate
Uniqueness
Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and reduction reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H15BrO3 |
|---|---|
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C11H15BrO3/c1-15-9(14)11-4-2-10(7-11,3-5-11)8(13)6-12/h2-7H2,1H3 |
InChI-Schlüssel |
CIYWOIHSEMQBQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



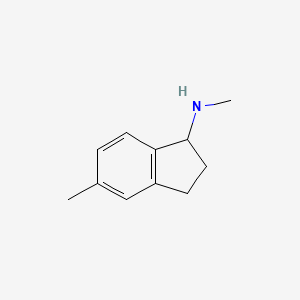

![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
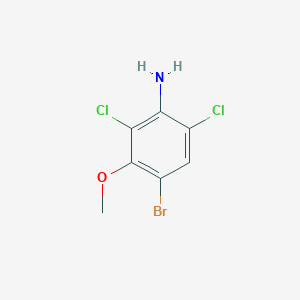
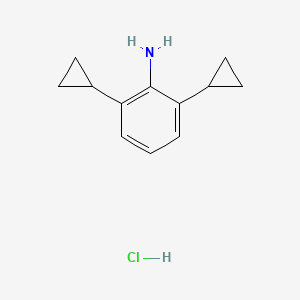
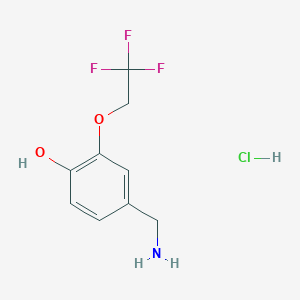
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)
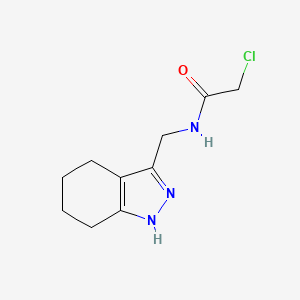
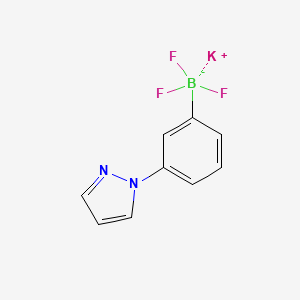
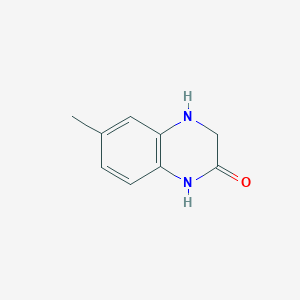
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)

